4-(2-Amino-1-(1h-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride
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Overview
Description
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their biological activities and roles in various chemical processes
Preparation Methods
The synthesis of 4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions to form the indole ring Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
4-(2-Amino-1-(1H-indol-3-yl)ethyl)-N,N-dimethylaniline hydrochloride can be compared with other indole derivatives, such as:
2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride: This compound has a similar indole structure but lacks the dimethylaniline group, leading to different chemical and biological properties.
1-(1H-indol-3-yl)-2-(4-(2-quinolinyl)-1-piperazinyl)ethanone dihydrochloride: This compound features additional heterocyclic rings, which can enhance its biological activity and specificity.
2-Dimethylamino-1-(1H-indol-3-yl)ethanone: This compound has a similar structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H22ClN3 |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C18H21N3.ClH/c1-21(2)14-9-7-13(8-10-14)16(11-19)17-12-20-18-6-4-3-5-15(17)18;/h3-10,12,16,20H,11,19H2,1-2H3;1H |
InChI Key |
SLTDCTOZNGCSFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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